molecular formula C18H18N2O2 B4419540 1-(4-isobutoxybenzoyl)-1H-benzimidazole

1-(4-isobutoxybenzoyl)-1H-benzimidazole

Cat. No.: B4419540
M. Wt: 294.3 g/mol
InChI Key: WUXDZRXHABEXBG-UHFFFAOYSA-N
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Description

1-(4-Isobutoxybenzoyl)-1H-benzimidazole is a benzimidazole derivative characterized by an isobutoxybenzoyl substituent at the 1-position of the benzimidazole core. Benzimidazoles are nitrogen-containing heterocyclic compounds renowned for their pharmacological versatility, including antimicrobial, anticancer, and antiviral activities . The compound’s synthesis likely involves coupling reactions between benzimidazole precursors and isobutoxybenzoyl moieties, though exact protocols require further elaboration.

Properties

IUPAC Name

benzimidazol-1-yl-[4-(2-methylpropoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13(2)11-22-15-9-7-14(8-10-15)18(21)20-12-19-16-5-3-4-6-17(16)20/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXDZRXHABEXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Selected Benzimidazole Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Notable Activities Unique Features References
1-(4-Methylphenyl)-1H-benzimidazole 4-Methylphenyl 208.26 Antimicrobial (broad-spectrum) Simpler alkyl group; limited bioavailability
1-(4-Nitrobenzyl)-1H-imidazole 4-Nitrobenzyl 231.21 Antimicrobial, anti-inflammatory Nitro group enhances redox activity
3-(1-(2-(4-Chlorophenoxy)ethyl)-1H-benzimidazol-2-yl)propan-1-ol Chlorophenoxyethyl, propanol Not reported MAO-B inhibition, anticancer Polar propanol tail improves solubility
2-({[1-(4-Bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole Tetrazole-sulfanyl bridge Not reported Anticancer (apoptosis induction) Dual heterocyclic system enhances target affinity
1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole tert-Butyl groups 439.61 Structural stability (crystallography) Bulky substituents improve thermal stability
This compound Isobutoxybenzoyl ~324.35 (estimated) Theoretical: Antimicrobial, anticancer Isobutoxy group may enhance lipophilicity and membrane penetration N/A

Key Observations:

Substituent Effects on Bioactivity :

  • The isobutoxybenzoyl group in the target compound introduces significant lipophilicity compared to simpler alkyl (e.g., methyl in ) or polar (e.g., nitro in ) substituents. This could improve blood-brain barrier penetration or intracellular uptake, similar to tert-butyl derivatives .
  • In contrast, compounds with sulfanyl bridges (e.g., ) or tetrazole rings exhibit enhanced binding to enzymatic targets due to hydrogen bonding or π-π interactions.

Pharmacological Potential: Benzimidazole derivatives with nitro or halogen substituents (e.g., ) show IC50 values in the low micromolar range (1.27–5.85 µM) for antimicrobial and anticancer activities . The isobutoxy group’s electron-donating nature may modulate similar efficacy but requires empirical validation. Fluorinated analogs (e.g., ) demonstrate improved pharmacokinetics, suggesting that halogenation or alkylation strategies could optimize the target compound’s therapeutic index.

Structural Uniqueness :

  • Unlike benzimidazoles fused with tetrazole or quinazoline cores (e.g., ), the isobutoxybenzoyl substituent provides a flexible, branched alkoxy chain that may reduce steric hindrance during target binding.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-isobutoxybenzoyl)-1H-benzimidazole, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves coupling 4-isobutoxybenzoic acid derivatives with benzimidazole precursors via amidation or nucleophilic substitution. Key steps include:

  • Reagent Selection : Use coupling agents like EDCI/HOBt for amidation to minimize side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency at 80–100°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity .
    • Data Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy (tracking aromatic proton shifts) are critical for intermediate validation .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Analytical Workflow :

  • NMR Analysis : 1H^1H-NMR reveals distinct peaks for isobutoxy methyl groups (δ 0.9–1.1 ppm) and benzimidazole protons (δ 7.5–8.5 ppm). 13C^{13}C-NMR confirms carbonyl (C=O) at ~168 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 323.1522 for C19_{19}H22_{22}N2_2O2_2) .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the benzoyl-benzimidazole linkage (e.g., dihedral angles ~35–40°) .

Q. What pharmacological screening strategies are recommended for assessing this compound’s bioactivity?

  • In Vitro Assays :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50_{50} calculations .
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria, referencing benzimidazole SAR trends (e.g., substituent effects on potency) .
    • Data Interpretation : Cross-validate results with control compounds (e.g., albendazole for antihelminthic activity) to rule off-target effects .

Advanced Research Questions

Q. How can crystallographic disorder in this compound derivatives be resolved during structural refinement?

  • Crystallographic Workflow :

  • Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution datasets (θ > 25°) .
  • Disorder Modeling : In SHELXL, split occupancy refinement for overlapping atoms (e.g., isobutoxy groups) with constraints on thermal parameters .
  • Validation : Check Rint_{\text{int}} (< 0.05) and residual density maps (< 0.5 eÅ3^{-3}) to ensure model accuracy .
    • Case Study : A 6.0% co-crystallized impurity (6-chloro analog) was resolved using partial occupancy refinement in a 200 K dataset .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

  • In Silico Approaches :

  • Molecular Docking : AutoDock Vina or Glide (Schrödinger) with homology-modeled targets (e.g., tubulin) .
  • MD Simulations : GROMACS for assessing ligand-protein stability (e.g., RMSD < 2.0 Å over 100 ns) .
  • QSAR Modeling : Use Gaussian-derived electrostatic potential maps to correlate substituent effects (e.g., isobutoxy bulkiness) with activity .

Q. How should contradictory bioactivity data between in vitro and in vivo models be analyzed?

  • Troubleshooting Framework :

  • Metabolic Stability : Assess hepatic microsome clearance (e.g., rat/human S9 fractions) to identify rapid degradation .
  • Solubility Limits : Measure logP (e.g., ~3.5 for this compound) and use surfactants (e.g., Tween-80) in animal dosing .
  • PK/PD Modeling : Integrate AUC024_{0-24} and EC50_{50} to adjust dosing regimens .

Q. What strategies improve the selectivity of this compound analogs against off-target receptors?

  • SAR Optimization :

  • Substituent Screening : Replace isobutoxy with smaller alkoxy groups (e.g., methoxy) to reduce steric hindrance .
  • Scaffold Hopping : Introduce fused rings (e.g., pyridine) to modulate electronic profiles .
    • Selectivity Profiling : Use radioligand binding assays (e.g., CEREP panel) to quantify off-target binding (< 50% inhibition at 10 µM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-isobutoxybenzoyl)-1H-benzimidazole
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1-(4-isobutoxybenzoyl)-1H-benzimidazole

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